molecular formula C18H34O B14193520 4-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol CAS No. 917883-17-1

4-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol

Katalognummer: B14193520
CAS-Nummer: 917883-17-1
Molekulargewicht: 266.5 g/mol
InChI-Schlüssel: MCSSVLVBNFXAML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol is a chemical compound characterized by its unique structure, which includes a methyl group, a prop-2-en-1-yl group, and a tetradec-3-en-2-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and alcohols.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol
  • 4-Methyl-3-(prop-2-en-1-yl)hexadec-3-en-2-ol
  • 4-Methyl-3-(prop-2-en-1-yl)dodec-3-en-2-ol

Uniqueness

4-Methyl-3-(prop-2-en-1-yl)tetradec-3-en-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular size makes it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

917883-17-1

Molekularformel

C18H34O

Molekulargewicht

266.5 g/mol

IUPAC-Name

4-methyl-3-prop-2-enyltetradec-3-en-2-ol

InChI

InChI=1S/C18H34O/c1-5-7-8-9-10-11-12-13-15-16(3)18(14-6-2)17(4)19/h6,17,19H,2,5,7-15H2,1,3-4H3

InChI-Schlüssel

MCSSVLVBNFXAML-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(=C(CC=C)C(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.